molecular formula C10H13N2+ B1194732 Nicotine imine CAS No. 74710-78-4

Nicotine imine

Cat. No.: B1194732
CAS No.: 74710-78-4
M. Wt: 161.22 g/mol
InChI Key: GTQXYYYOJZZJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotine imine belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from nicotine through the action of the enzymes cytochrome P450 2A6 and cytochrome P450 2B6. In addition, this compound can be converted into cotinine through its interaction with the enzyme aldehyde oxidase. In humans, this compound is involved in the nicotine metabolism pathway and the nicotine action pathway.

Properties

CAS No.

74710-78-4

Molecular Formula

C10H13N2+

Molecular Weight

161.22 g/mol

IUPAC Name

3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine

InChI

InChI=1S/C10H13N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/q+1

InChI Key

GTQXYYYOJZZJHL-UHFFFAOYSA-N

SMILES

C[N+]1=CCCC1C2=CN=CC=C2

Canonical SMILES

C[N+]1=CCCC1C2=CN=CC=C2

physical_description

Solid

Synonyms

nicotine delta 1'(5)' iminium ion
nicotine imine
nicotine iminium

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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